Cas no 7687-42-5 (9H-Purine-6-thiol, 9-b-D-lyxofuranosyl-,2',3',5'-triacetate (8CI))

9H-Purine-6-thiol, 9-b-D-lyxofuranosyl-,2',3',5'-triacetate (8CI) structure
7687-42-5 structure
Product Name:9H-Purine-6-thiol, 9-b-D-lyxofuranosyl-,2',3',5'-triacetate (8CI)
CAS No:7687-42-5
MF:C16H18N4O7S
MW:410.401722431183
CID:573870
PubChem ID:3990558
Update Time:2025-04-19

9H-Purine-6-thiol, 9-b-D-lyxofuranosyl-,2',3',5'-triacetate (8CI) Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine-6-thiol, 9-b-D-lyxofuranosyl-,2',3',5'-triacetate (8CI)
    • NSC101763
    • [3,4-diacetyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl a cetate
    • 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purine-6-thiol
    • NSC98668
    • Oprea1_683392
    • NSC-98668
    • 4754-05-6
    • 7687-42-5
    • DTXSID80952598
    • NSC-92028
    • NSC66385
    • inosine, 2',3',5'-triacetate
    • NSC92028
    • NSC-83295
    • NSC-66385
    • 3021-21-4
    • BI 293
    • NSC83295
    • NSC-101763
    • AKOS003000639
    • NS00048925
    • Inchi: 1S/C16H18N4O7S/c1-7(21)24-4-10-12(25-8(2)22)13(26-9(3)23)16(27-10)20-6-19-11-14(20)17-5-18-15(11)28/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,28)
    • InChI Key: MENHRYRSGYYUJA-UHFFFAOYSA-N
    • SMILES: S=C1C2=C(NC=N1)N(C=N2)C1C(C(C(COC(C)=O)O1)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 410.08974
  • Monoisotopic Mass: 410.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 703
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 162A^2

Experimental Properties

  • PSA: 130.34
  • LogP: 0.81280

9H-Purine-6-thiol, 9-b-D-lyxofuranosyl-,2',3',5'-triacetate (8CI) Related Literature

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